molecular formula C17H17ClN2O3S B2785072 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide CAS No. 941932-92-9

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide

Cat. No.: B2785072
CAS No.: 941932-92-9
M. Wt: 364.84
InChI Key: SRIQLCZLRHQEHD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide is a compound that belongs to the class of cyclic sulfonamide derivatives. These compounds are known for their potential biological activities, including their ability to inhibit specific signaling pathways, such as the hedgehog signaling pathway .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation . This inhibition can lead to the suppression of hyperproliferative diseases and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide is unique due to its specific structure, which allows it to effectively inhibit the hedgehog signaling pathway. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12-3-5-13(6-4-12)17(21)19-14-7-8-15(18)16(11-14)20-9-2-10-24(20,22)23/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIQLCZLRHQEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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